Structure and nomenclature of Benzyl N-(4-aminobutyl)carbamate
Structure and nomenclature of Benzyl N-(4-aminobutyl)carbamate
An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate: Structure, Synthesis, and Applications
Introduction
Benzyl N-(4-aminobutyl)carbamate is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. At its core, it is a mono-protected derivative of 1,4-diaminobutane (putrescine), a naturally occurring polyamine. The strategic placement of a benzyloxycarbonyl (Cbz or Z) group on one of the two primary amines transforms the highly reactive diamine into a versatile and controllable building block. This modification renders one nitrogen terminus non-nucleophilic and non-basic, thereby enabling selective chemical transformations at the unprotected, free primary amine[1][2].
This guide provides a comprehensive overview of the structure, nomenclature, synthesis, and critical applications of Benzyl N-(4-aminobutyl)carbamate. It is designed for scientists and professionals who require a deep technical understanding of this reagent, moving beyond simple catalog data to explain the causality behind its synthesis and utility in complex molecular design.
Part 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical reagent is paramount for reproducible science. Benzyl N-(4-aminobutyl)carbamate is defined by a precise arrangement of a benzyl group, a carbamate linker, and a four-carbon diamine backbone. The molecule is most frequently handled and stored as its hydrochloride salt to improve stability and ease of handling.
Molecular Structure
The structure features a terminal primary amine, a flexible butyl chain, a carbamate linkage, and a benzyl protecting group. This architecture provides a clear distinction in the chemical reactivity of the two nitrogen atoms.
Caption: 2D Structure of Benzyl N-(4-aminobutyl)carbamate.
Compound Identifiers
For clarity, the properties of both the free base and its common hydrochloride salt are provided below. The HCl salt is the form typically supplied by chemical vendors.
| Identifier | Free Base | Hydrochloride Salt |
| IUPAC Name | benzyl N-(4-aminobutyl)carbamate[3] | benzyl N-(4-aminobutyl)carbamate hydrochloride |
| CAS Number | 62146-62-7[3] | 18807-73-3 |
| Molecular Formula | C₁₂H₁₈N₂O₂[3] | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 222.28 g/mol [3] | 258.74 g/mol [4] |
| Appearance | - | White to Off-White Crystalline Solid[5][6] |
| Melting Point | - | 192-196 °C[5][6] |
| Common Synonyms | N-Cbz-1,4-diaminobutane, N-Benzyloxycarbonyl-1,4-diaminobutane, (4-Aminobutyl)carbamic acid benzyl ester | N-1-Z-1,4-diaminobutane HCl, N-Carbobenzoxy-1,4-diaminobutane hydrochloride[5] |
Part 2: The Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group
The utility of Benzyl N-(4-aminobutyl)carbamate is intrinsically linked to the properties of the benzyloxycarbonyl (Cbz) group. In modern organic synthesis, protecting groups are temporary modifications to functional groups that prevent them from engaging in unwanted side reactions[2].
The Cbz group converts the highly nucleophilic primary amine into a carbamate. The electron-withdrawing nature of the adjacent carbonyl delocalizes the nitrogen's lone pair, significantly diminishing its basicity and nucleophilicity[2]. This electronic effect is the cornerstone of its function, allowing chemists to perform a wide array of reactions on other parts of the molecule, such as the free amine of Benzyl N-(4-aminobutyl)carbamate.
A critical advantage of the Cbz group is its stability and its specific, mild removal conditions. It is robust to many acidic and basic conditions that would cleave other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group[2][7]. The Cbz group is most commonly removed via catalytic hydrogenation, a highly selective and clean reaction that proceeds under neutral conditions[7][8]. This "orthogonal" deprotection strategy is invaluable in multi-step syntheses, providing chemists with precise control over which amine is unmasked at a given stage.
Part 3: Synthesis and Purification
The synthesis of Benzyl N-(4-aminobutyl)carbamate is a classic example of selective mono-functionalization of a symmetric difunctional starting material. The primary challenge is to favor the desired mono-acylation of 1,4-diaminobutane over the undesired di-acylation.
Synthetic Strategy
The reaction involves the nucleophilic attack of a primary amine from 1,4-diaminobutane on the electrophilic carbonyl carbon of benzyl chloroformate. To achieve mono-protection, a large excess of the diamine is typically used relative to the protecting group reagent. This statistical approach ensures that a molecule of benzyl chloroformate is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-protected byproduct. The reaction is performed at low temperatures to control the rate and selectivity.
Caption: General workflow for the synthesis of Benzyl N-(4-aminobutyl)carbamate HCl.
Experimental Protocol: Synthesis
This protocol is an illustrative example based on established chemical principles for N-protection.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-diaminobutane (5.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1) and cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve benzyl chloroformate (1.0 eq.) in THF. Add this solution dropwise to the stirred diamine solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to maintain selectivity.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any di-protected byproduct.
-
Salt Formation and Isolation: Acidify the aqueous layer to pH ~1-2 with concentrated hydrochloric acid while cooling in an ice bath. The hydrochloride salt of the product will precipitate.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.
Part 4: Applications in Research and Drug Development
The primary value of Benzyl N-(4-aminobutyl)carbamate lies in its role as a versatile intermediate. It provides a masked 4-aminobutyl "cassette" that can be introduced into a target molecule. The free primary amine can undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to build more complex structures. Once the desired molecular framework is assembled, the Cbz group can be removed to reveal the second primary amine for further functionalization or as a required pharmacophoric feature.
Key Application Areas
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Polyamines and Peptidomimetics: It serves as a precursor for synthesizing complex polyamines and peptidomimetics, where the precise spacing of nitrogen atoms is crucial for biological activity.
-
Linker Chemistry: The aminobutyl chain is often used as a linker to tether different molecular fragments, such as a targeting moiety to a drug payload.
-
Pharmaceutical Ingredients: The compound is a documented starting material for the synthesis of inhibitors of the human sodium-glucose cotransporter 1 (SGLT1), which are investigated as therapeutics for hyperglycemia and galactosemia[5]. The carbamate moiety itself is a common structural motif found in numerous approved drugs, valued for its stability and ability to participate in hydrogen bonding[9].
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation
This protocol illustrates the standard procedure for removing the Cbz group.
-
Reaction Setup: Dissolve Benzyl N-(4-aminobutyl)carbamate or its derivative (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Vigorously stir the reaction mixture under the H₂ atmosphere at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-24 hours.
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the palladium catalyst by filtering the reaction mixture through a pad of Celite®. The Celite pad should be washed with the reaction solvent.
-
Final Product: The filtrate contains the deprotected product. The solvent can be removed under reduced pressure to yield the free diamine, which can be used directly or isolated as a salt.
Conclusion
Benzyl N-(4-aminobutyl)carbamate is more than a simple chemical reagent; it is an enabling tool for advanced organic synthesis. Its structure, which combines a reactive primary amine with a stable, selectively removable protected amine, offers chemists a reliable strategy for constructing complex molecules with precision. A thorough understanding of its properties, the causality behind its synthesis, and the function of the Cbz group allows researchers to leverage this building block to its full potential, accelerating the discovery and development of novel therapeutics and functional materials.
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